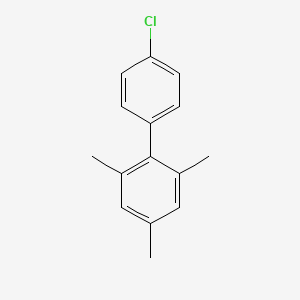
1,1'-Biphenyl, 4'-chloro-2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Synthetic Routes and Reaction Conditions:
Chlorination of Biphenyl: One common method involves the chlorination of biphenyl in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- often involves a combination of the above synthetic routes, optimized for large-scale production. The process includes purification steps such as recrystallization or distillation to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the chlorine atom and methyl groups, which activate the aromatic ring towards further substitution.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used for nitration or sulfonation reactions, respectively.
Major Products:
Scientific Research Applications
1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloro-: Lacks the methyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
2,4,6-Trimethyl-1,1’-biphenyl:
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,4,6-trimethyl- is unique due to the combination of chlorine and multiple methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
CAS No. |
53243-83-7 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
InChI Key |
OXSOLCFFZJJMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
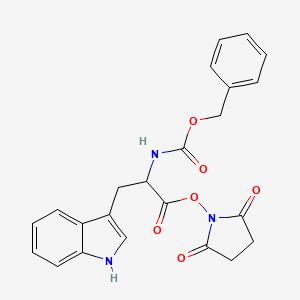
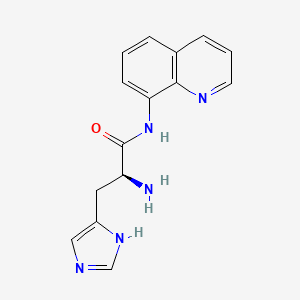
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
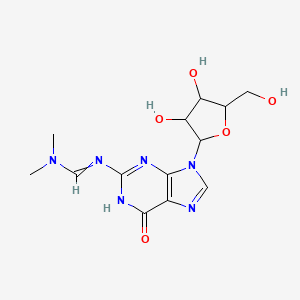
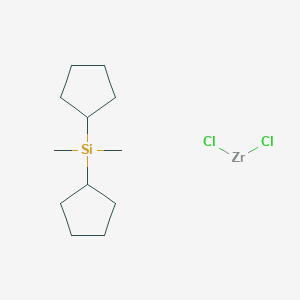
![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)

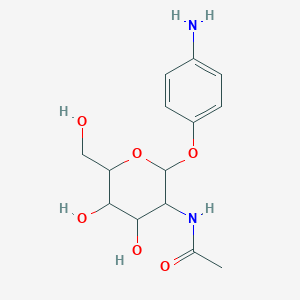
![Methyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B13384385.png)
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)
![27-Methyl-14-propan-2-yl-18-aza-8-azoniapentacyclo[13.12.0.02,12.03,8.019,24]heptacosa-1,3,5,7,12,14,19,21,23,25-decaene](/img/structure/B13384397.png)
